4-(1-Oxoisoindolin-2-yl)butanoic acid

ADME Physicochemical Properties Drug-Likeness

4-(1-Oxoisoindolin-2-yl)butanoic acid (CAS 101004-97-1), also designated 1,3-dihydro-1-oxo-2H-isoindole-2-butanoic acid, is an isoindolinone derivative bearing a butanoic acid side chain at the N-2 position. The molecule comprises a bicyclic isoindolinone core (a lactam fused to a benzene ring) linked to a terminal carboxylic acid group via a four-carbon alkyl spacer, yielding the molecular formula C12H13NO3 and a monoisotopic mass of 219.089543 g/mol.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 101004-97-1
Cat. No. B2880891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Oxoisoindolin-2-yl)butanoic acid
CAS101004-97-1
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1CCCC(=O)O
InChIInChI=1S/C12H13NO3/c14-11(15)6-3-7-13-8-9-4-1-2-5-10(9)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15)
InChIKeyVZHAWKBRFXIGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Oxoisoindolin-2-yl)butanoic acid (CAS 101004-97-1): Chemical Identity and Computational Physicochemical Profile


4-(1-Oxoisoindolin-2-yl)butanoic acid (CAS 101004-97-1), also designated 1,3-dihydro-1-oxo-2H-isoindole-2-butanoic acid, is an isoindolinone derivative bearing a butanoic acid side chain at the N-2 position . The molecule comprises a bicyclic isoindolinone core (a lactam fused to a benzene ring) linked to a terminal carboxylic acid group via a four-carbon alkyl spacer, yielding the molecular formula C12H13NO3 and a monoisotopic mass of 219.089543 g/mol . Computational prediction assigns an XlogP of 0.9 and a topological polar surface area (TPSA) of 57.6 Ų , defining a moderately lipophilic yet freely soluble scaffold with favorable permeability characteristics relative to more hydrophobic isoindole congeners.

Why Generic Substitution of 4-(1-Oxoisoindolin-2-yl)butanoic acid Is Inadvisable Without Quantitative Comparative Data


Although this compound shares the isoindolinone core with numerous research reagents, structural variations—particularly the alkyl chain length connecting the core to the carboxylic acid and the regiochemistry of substitution—directly modulate both the physicochemical properties and the underlying pharmacological scaffold compatibility [1]. Close structural analogs, such as 2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 950252-65-0) or the marketed drug Indobufen (CAS 63610-08-2) featuring an α-ethylbenzeneacetic acid moiety [2], differ in the spatial arrangement and electronic environment of the terminal acid. These differences preclude interchangeable use in structure-activity relationship (SAR) studies, as even a single-carbon variation in the side chain has been shown in related 1-oxoisoindoline series to substantially alter biological activity (e.g., the four-carbon acid side chain derivatives exhibited greater inhibition of astrocytic chloride transport compared to three- and two-carbon analogs) [3]. Consequently, procurement decisions must be guided by explicit, assay-specific evidence rather than generic class membership.

Quantitative Comparative Evidence for 4-(1-Oxoisoindolin-2-yl)butanoic acid: Computational, Procurement, and Pharmacological Scaffold Differentiation


Computational ADME Parameter Differentiation: XlogP and TPSA Versus 2-Substituted Isoindolinone Analogs

The XlogP of 0.9 for 4-(1-oxoisoindolin-2-yl)butanoic acid is substantially lower than the computed value for Indobufen (CAS 63610-08-2), a more hydrophobic analog featuring an α-ethylbenzeneacetic acid side chain . Additionally, its TPSA of 57.6 Ų positions it favorably within the optimal range for oral absorption (typically <140 Ų) and blood-brain barrier permeability (typically 60-70 Ų) . This parameter differentiation enables informed selection based on target compartment accessibility.

ADME Physicochemical Properties Drug-Likeness Scaffold Optimization

Procurement-Level Differentiation: Purity and Price Comparison Against Closest Commercial Analogs

Commercially, 4-(1-oxoisoindolin-2-yl)butanoic acid is available at ≥98% purity from vendors such as Leyan , whereas the structurally analogous compound (R)-2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 2216753-32-9) is offered at similar purity but at a price point that may differ due to chiral resolution requirements . The aplanar, non-chiral nature of CAS 101004-97-1 eliminates the synthetic and analytical costs associated with enantiomeric purity validation required for chiral analogs.

Procurement Purity Analysis Cost Efficiency Reagent Selection

Pharmacological Scaffold Context: Class-Level Evidence for Cytokine Modulation via 1-Oxoisoindoline Core

The 1-oxoisoindoline core, which defines the structural identity of 4-(1-oxoisoindolin-2-yl)butanoic acid, is explicitly disclosed in patent literature as reducing levels of inflammatory cytokines such as TNFα in mammalian systems [1]. This establishes a class-level pharmacological relevance that distinguishes this core from other lactam-fused scaffolds (e.g., isoindoline-1,3-diones or phthalimides). While the specific 4-position substitution pattern of the indoline ring is critical for activity, the unsubstituted N-2-butanoic acid derivative serves as the essential baseline scaffold for SAR exploration in this therapeutic area.

Inflammation TNFα Cytokine Modulation Immunology

Chemical Versatility: Structural Differentiation as a Synthetic Intermediate Versus Closely Related Analogs

The terminal carboxylic acid of 4-(1-oxoisoindolin-2-yl)butanoic acid provides a well-established synthetic handle for amide coupling, esterification, or reduction, enabling facile incorporation into larger molecular architectures. This differs critically from the more sterically hindered α-substituted analogs such as (S)-2-(1-oxoisoindolin-2-yl)butanoic acid (CAS 2216753-32-9 for R-isomer) , where the carboxylic acid is positioned on the α-carbon adjacent to the isoindolinone ring, significantly restricting the conformational flexibility and reactivity at the carboxyl terminus.

Medicinal Chemistry Synthetic Intermediate Scaffold Derivatization Organic Synthesis

Prioritized Research Applications and Procurement Scenarios for 4-(1-Oxoisoindolin-2-yl)butanoic acid


Inflammation and Cytokine Modulation Research: Baseline Scaffold for SAR Studies

Researchers investigating TNFα and other inflammatory cytokine pathways should prioritize this unsubstituted 1-oxoisoindoline scaffold as the essential baseline control compound. Patent literature establishes that 1-oxoisoindolines substituted in the 4- or 5-position reduce inflammatory cytokine levels ; therefore, procurement of the unsubstituted N-2-butanoic acid derivative is mandatory for establishing baseline activity and validating that observed effects in novel analogs are driven by specific substitution patterns rather than the core scaffold itself. Substituting this with a structurally related but pharmacologically distinct compound (e.g., a phthalimide derivative) would invalidate comparative SAR analysis.

Medicinal Chemistry Library Synthesis: Optimal Scaffold for Amide Coupling and Derivatization

Given the linear four-carbon spacer and unhindered terminal carboxylic acid, this compound is the preferred choice over α-substituted analogs such as 2-(1-oxoisoindolin-2-yl)butanoic acid for amide bond formation and esterification reactions . The extended linker provides greater conformational flexibility and reduces steric hindrance during coupling, improving reaction yields and enabling more efficient parallel library synthesis. Procurement of this specific scaffold is recommended when the synthetic objective requires a reactive, accessible carboxylic acid handle rather than a conformationally constrained α-amino acid mimic.

ADME-Targeted Hit-to-Lead Optimization: Candidate Selection Based on Favorable XlogP and TPSA Parameters

For hit-to-lead programs requiring balanced solubility and permeability, the computed XlogP of 0.9 and TPSA of 57.6 Ų make this compound a structurally justified starting point compared to more lipophilic isoindole derivatives (e.g., Indobufen, predicted XlogP ~3.0). This property profile suggests enhanced aqueous solubility and potential for oral absorption, which are critical for early-stage drug discovery programs that prioritize favorable ADME properties. Researchers evaluating isoindolinone-based lead series should consider this scaffold when seeking to reduce compound lipophilicity without sacrificing core structural integrity.

Non-Chiral High-Throughput Screening: Cost-Efficient Alternative to Chiral Isoindolinone Analogs

High-throughput screening (HTS) facilities and academic core laboratories conducting large-scale biochemical or cell-based assays should select this aplanar, non-chiral compound over its chiral analogs (e.g., (R)- or (S)-2-(1-oxoisoindolin-2-yl)butanoic acid) when stereochemistry is not a required variable. The elimination of enantiomeric purity validation, chiral HPLC analysis, and the associated procurement premium directly reduces per-well cost and analytical burden. This procurement decision is particularly advantageous for pilot screens and broad-spectrum target profiling where the isoindolinone core is of interest but chiral resolution is not yet justified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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